N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide
Description
N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide (CAS: 1186310-88-2) is a pyridine-fused heterocyclic compound with a unique structural framework. Its molecular formula is C₁₅H₂₀IN₂O₂Si, and it features:
- A furo[3,2-b]pyridine core, which combines a furan ring and pyridine ring system.
- A trimethylsilyl (TMS) group at the 2-position, enhancing steric bulk and influencing electronic properties.
- An iodo substituent at the 6-position, which is critical for cross-coupling reactions in medicinal chemistry or materials science.
- A pivalamide group at the 7-position, providing stability and modulating solubility .
This compound is classified under HS code 29349990.90, indicating its use as a nitrogen-containing heterocyclic derivative in research and industrial applications .
Properties
IUPAC Name |
N-(6-iodo-2-trimethylsilylfuro[3,2-b]pyridin-7-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21IN2O2Si/c1-15(2,3)14(19)18-12-9(16)8-17-10-7-11(20-13(10)12)21(4,5)6/h7-8H,1-6H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGXPZFYJZPDJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2C(=NC=C1I)C=C(O2)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21IN2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674103 | |
| Record name | N-[6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186310-88-2 | |
| Record name | N-[6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Furo[3,2-b]pyridine Core
The core heterocycle is generally synthesized via cyclization reactions involving appropriately substituted pyridine derivatives and furan precursors. Typical methods include:
- Intramolecular cyclization: Starting from 2-hydroxy-3-pyridinecarboxaldehydes or related substrates, cyclization under acidic or basic conditions forms the fused furo[3,2-b]pyridine ring.
- Cross-coupling approaches: Palladium-catalyzed coupling reactions between halogenated pyridines and furan derivatives can also be employed to build the bicyclic system.
Selective Iodination at the 6-Position
Selective iodination is achieved using electrophilic iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). The reaction conditions are optimized to iodinate specifically at the 6-position of the fused ring without affecting other reactive sites.
- Reaction conditions: Typically carried out in solvents like dichloromethane or acetonitrile at low temperatures (0 to 25 °C).
- Use of directing groups or steric hindrance to enhance regioselectivity.
Introduction of the Trimethylsilyl Group at the 2-Position
The trimethylsilyl group is introduced to protect the 2-position hydroxyl or amino functionalities or to modify reactivity:
- Silylation reagents: Trimethylsilyl chloride (TMSCl) or N,O-bis(trimethylsilyl)acetamide (BSA) in the presence of a base such as imidazole or triethylamine.
- Reaction typically proceeds under anhydrous conditions to prevent hydrolysis.
- The TMS group serves as a protecting group that can be removed later by fluoride sources like tetrabutylammonium fluoride (TBAF).
Formation of the Pivalamide Moiety
The pivalamide group is introduced via amide bond formation between the amino group on the heterocycle and pivaloyl chloride or pivalic anhydride:
- Reaction conditions: Usually performed in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) with a base like triethylamine to scavenge HCl.
- Temperature control (0 to 25 °C) to avoid side reactions.
- Purification by column chromatography or recrystallization to isolate the pure amide.
| Step | Reactants/Intermediates | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Pyridine derivative + furan precursor | Acid/base catalysis or Pd-catalyzed coupling | Formation of furo[3,2-b]pyridine core |
| 2 | Furo[3,2-b]pyridine intermediate | ICl or NIS, DCM/ACN, 0–25 °C | Selective iodination at 6-position |
| 3 | 6-Iodo-furo[3,2-b]pyridine | TMSCl or BSA, base (imidazole/Et3N), anhydrous solvent | Introduction of trimethylsilyl group at 2-position |
| 4 | 2-(Trimethylsilyl)-6-iodo-furo[3,2-b]pyridine | Pivaloyl chloride or anhydride, base, DCM/THF | Formation of pivalamide moiety at 7-position |
- Regioselectivity: The iodination step is critical; controlling temperature and reagent equivalents improves selectivity, reducing poly-iodination or undesired substitution.
- Silylation efficiency: Anhydrous conditions and fresh reagents maximize TMS group installation yields.
- Amide bond formation: Using freshly distilled pivaloyl chloride and dry solvents enhances reaction rates and product purity.
- Purification: Silica gel chromatography with gradient elution (hexane/ethyl acetate) effectively separates desired product from side products.
The preparation of N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide involves a sequence of well-established organic transformations including heterocyclic ring formation, selective halogenation, silylation, and amide coupling. Careful optimization of reaction conditions at each step ensures high yields and purity of the final compound. The presence of the iodine atom and the trimethylsilyl group provides versatile handles for further chemical modifications, making this compound valuable in synthetic and medicinal chemistry contexts.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The trimethylsilyl group can be involved in coupling reactions, such as the Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions could produce various biaryl compounds.
Scientific Research Applications
Chemistry
In organic synthesis, N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide serves as a versatile intermediate for the construction of complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be explored for its interactions with biological targets, such as enzymes or receptors, and its efficacy in treating various diseases.
Industry
In material science, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure might contribute to the design of advanced polymers or nanomaterials.
Mechanism of Action
The mechanism by which N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as proteins or nucleic acids, influencing cellular pathways and processes. The trimethylsilyl group could enhance membrane permeability, while the iodine atom might participate in halogen bonding, affecting molecular recognition and binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents, ring systems, and functional groups. Below is a detailed comparison based on molecular properties, reactivity, and commercial availability:
Substituent Variations in Pyridine Derivatives
Table 1: Key Structural and Commercial Differences
*Price converted from 8,600 CNY ().
Key Observations:
Iodo vs. Chloro Substituents :
- Iodo substituents (as in the target compound and HB180) are advantageous for Suzuki-Miyaura coupling reactions, whereas chloro groups (HB180, HB183) are less reactive but cost-effective .
- The absence of iodine in CAS 1142192-62-8 reduces molecular weight (290.44 vs. 440.30) but limits cross-coupling utility .
Trimethylsilyl (TMS) Group :
- TMS groups (present in the target compound and HB183) improve lipophilicity and steric protection of reactive sites .
Table 2: Functional Group Influence
Research and Industrial Relevance
The target compound’s combination of iodo , TMS , and furopyridine makes it valuable for:
- Medicinal Chemistry : As a building block for kinase inhibitors or antiviral agents.
- Materials Science : In organic semiconductors due to extended conjugation. Comparatively, simpler analogs like HB232 are more suited for preliminary structure-activity relationship (SAR) studies.
Biological Activity
N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide is a synthetic compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₂₁IN₂O₂Si, with a molecular weight of 416.33 g/mol. The compound features a furo-pyridine core structure, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁IN₂O₂Si |
| Molecular Weight | 416.33 g/mol |
| CAS Number | 1186310-88-2 |
| MDL Number | MFCD12922800 |
| Hazard Classification | Irritant |
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, particularly against certain bacterial strains. The presence of iodine in its structure may contribute to its efficacy by disrupting microbial cell membranes.
- Anticancer Potential : Investigations into the compound's effects on cancer cell lines have shown promising results, indicating that it may inhibit cell proliferation and induce apoptosis in specific types of cancer cells.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.
Case Studies and Research Findings
A review of available literature reveals several key studies exploring the biological activity of this compound:
-
Study on Antimicrobial Effects :
- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Methodology : Disc diffusion method was employed to assess the inhibition zones.
- Findings : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
-
Anticancer Activity Assessment :
- Objective : To investigate the cytotoxic effects on various cancer cell lines.
- Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting promising anticancer properties.
-
Enzyme Inhibition Study :
- Objective : To identify the inhibitory effects on specific metabolic enzymes.
- Methodology : Enzyme assays were conducted to measure activity levels in the presence of the compound.
- Results : Significant inhibition of lactate dehydrogenase was noted, which could be relevant for metabolic disease therapies.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide?
- Methodology : Begin with halogenation or silylation of the furopyridine core. For example, iodination at the 6-position can be achieved using iodine monochloride (ICl) in acetic acid, while trimethylsilyl groups are introduced via nucleophilic substitution with trimethylsilyl chloride under anhydrous conditions . The pivalamide moiety is typically installed via amidation of an intermediate amine using pivaloyl chloride in the presence of a base (e.g., triethylamine) .
- Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-functionalization.
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodology :
- NMR : H and C NMR for confirming substituent positions and stereochemistry. The trimethylsilyl group shows a distinct singlet at ~0.3 ppm in H NMR .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected M+H for CHINOSi requires precise mass matching).
- IR Spectroscopy : Detect amide C=O stretches (~1650–1700 cm) and aromatic C-I stretches (~500–600 cm) .
Q. What safety precautions are critical when handling this compound?
- Methodology :
- Use fume hoods, nitrile gloves, and protective eyewear. The iodine and silyl groups may release toxic fumes upon decomposition .
- Store under inert gas (argon) at –20°C to prevent hydrolysis of the silyl group .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in further functionalization of the furopyridine core?
- Methodology :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to evaluate electron density distribution. The 3- and 5-positions are often electrophilic hotspots due to the electron-withdrawing effects of iodine and the amide group .
- Example : For Suzuki-Miyaura coupling, prioritize boron reagents targeting the 5-position based on computed Fukui indices .
Q. How to resolve contradictions in reported biological activity data for furopyridine analogs?
- Methodology :
- Controlled Replication : Reproduce assays under standardized conditions (e.g., consistent cell lines, solvent controls).
- Metabolite Analysis : Use LC-MS to identify degradation products that may confound activity readings .
- Data Cross-Validation : Compare results with structurally similar compounds (e.g., N-(4-Cyano-5-fluoro-3-iodopyridin-2-yl)pivalamide) to isolate substituent-specific effects .
Q. What strategies optimize the stability of this compound in aqueous media for biological studies?
- Methodology :
- Formulation : Encapsulate in cyclodextrins or liposomes to shield hydrolytically sensitive groups (e.g., silyl).
- pH Control : Maintain pH 6–7 to minimize deiodination or silyl group cleavage .
Key Research Recommendations
- Synthetic Chemistry : Explore photoredox catalysis for late-stage C-H functionalization to diversify the furopyridine core .
- Biological Studies : Prioritize in vitro kinase inhibition assays, leveraging the compound’s structural similarity to ATP-binding site inhibitors .
- Computational Tools : Apply machine learning to predict metabolic pathways and toxicity profiles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
